molecular formula C21H22N2O3S B2700572 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-{[1-(thiophen-2-yl)cyclohexyl]methyl}acetamide CAS No. 1203224-50-3

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-{[1-(thiophen-2-yl)cyclohexyl]methyl}acetamide

Cat. No.: B2700572
CAS No.: 1203224-50-3
M. Wt: 382.48
InChI Key: VPPOTXWENOMBMH-UHFFFAOYSA-N
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Description

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-{[1-(thiophen-2-yl)cyclohexyl]methyl}acetamide is a complex organic compound that features a combination of isoindolinone, thiophene, and cyclohexyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-{[1-(thiophen-2-yl)cyclohexyl]methyl}acetamide typically involves multi-step organic reactions. One possible route could include:

    Formation of Isoindolinone Core: The isoindolinone core can be synthesized through the cyclization of phthalic anhydride with an amine.

    Introduction of the Thiophene Group: The thiophene group can be introduced via a cross-coupling reaction such as the Suzuki or Stille coupling.

    Attachment of the Cyclohexyl Group: The cyclohexyl group can be attached through a nucleophilic substitution reaction.

    Final Acylation Step: The final step involves the acylation of the intermediate with acetic anhydride or a similar reagent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-{[1-(thiophen-2-yl)cyclohexyl]methyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The isoindolinone core can be reduced to form isoindoline derivatives.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Isoindoline derivatives.

    Substitution: Various substituted acetamides.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Possible therapeutic applications due to its structural similarity to bioactive molecules.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it could interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-dioxoisoindolin-2-yl)acetamide: Lacks the thiophene and cyclohexyl groups.

    N-((1-(thiophen-2-yl)cyclohexyl)methyl)acetamide: Lacks the isoindolinone core.

    2-(1,3-dioxoisoindolin-2-yl)-N-methylacetamide: Lacks the thiophene and cyclohexyl groups.

Uniqueness

The uniqueness of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-{[1-(thiophen-2-yl)cyclohexyl]methyl}acetamide lies in its combination of functional groups, which may confer unique chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-[(1-thiophen-2-ylcyclohexyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3S/c24-18(13-23-19(25)15-7-2-3-8-16(15)20(23)26)22-14-21(10-4-1-5-11-21)17-9-6-12-27-17/h2-3,6-9,12H,1,4-5,10-11,13-14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPPOTXWENOMBMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CNC(=O)CN2C(=O)C3=CC=CC=C3C2=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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